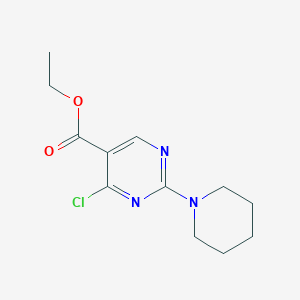

Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate

説明

Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate (CAS: 25693-43-0) is a pyrimidine derivative featuring a piperidinyl substituent at the C2 position and an ethyl carboxylate group at C5. This compound is primarily utilized as an intermediate in synthesizing biologically active molecules, particularly kinase inhibitors and anticancer agents. Its structural framework allows for versatile modifications at the C2 and C4 positions, enabling tailored pharmacological properties .

特性

IUPAC Name |

ethyl 4-chloro-2-piperidin-1-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O2/c1-2-18-11(17)9-8-14-12(15-10(9)13)16-6-4-3-5-7-16/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEXRBHAQPGEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674802 | |

| Record name | Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34750-24-8 | |

| Record name | Ethyl 4-chloro-2-(1-piperidinyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34750-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学的研究の応用

Medicinal Chemistry

Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate has been studied for its potential as a therapeutic agent. Its structure suggests that it can act as a scaffold for the development of novel drugs targeting various diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of pyrimidine have shown effectiveness against specific cancer cell lines, leading to apoptosis and inhibition of tumor growth .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against a range of bacteria and fungi. The presence of the piperidine moiety enhances its interaction with microbial targets, making it a candidate for developing new antibiotics .

Neuropharmacology

The piperidine ring in this compound is significant for neuropharmacological applications. Compounds containing piperidine are known to interact with neurotransmitter systems.

Potential as Antidepressants

Studies suggest that modifications of pyrimidine derivatives can lead to compounds with antidepressant-like effects. This compound may serve as a lead compound in designing new antidepressants .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from readily available pyrimidine derivatives. The ability to modify this compound through various chemical reactions allows for the exploration of its derivatives, which may enhance its biological activity or selectivity.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives, including this compound, and tested their efficacy against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development into anticancer agents .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of piperidine-based compounds on neuronal cell cultures exposed to oxidative stress. This compound demonstrated protective effects by reducing markers of oxidative damage and apoptosis, highlighting its potential use in neurodegenerative diseases .

作用機序

The mechanism by which Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at the C2 Position

The C2 substituent significantly influences reactivity, pharmacokinetics, and target selectivity. Key analogs include:

Key Observations :

- Piperidin-1-yl : Enhances solubility via the basic amine and facilitates interactions with hydrophobic enzyme pockets .

- Methylthio : Serves as a leaving group in displacement reactions (e.g., with amines or alcohols) to generate diverse analogs .

- Trifluoromethyl : Increases electrophilicity at C4, accelerating substitution reactions .

- Pyridinyl : Improves target affinity through aromatic stacking and hydrogen bonding .

Nucleophilic Displacement at C4

The chloro group at C4 is a common site for substitution:

- Piperidinyl analog : Synthesized via SNAr reaction between ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate and piperidine derivatives under basic conditions .

- Aminoindazole derivatives: Substitution with aminoindazole () yields WEE1 kinase inhibitors with anticancer activity .

- Aminocyclopentanol derivatives: Substitution improves oral bioavailability and plasma exposure (e.g., compound 52 in ) .

Chemoselective Displacement at C2

Methylsulfinyl (SOMe) groups at C2 can be selectively displaced with amines while retaining the C4 chloro group, enabling rapid library synthesis () .

生物活性

Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate (CAS No. 34750-24-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C12H16ClN3O2

- Molecular Weight : 269.73 g/mol

- CAS Number : 34750-24-8

- Structure : The compound features a pyrimidine ring substituted with a piperidine moiety and a chloro group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Kinase Inhibition : Similar compounds in the pyrimidine class have been shown to inhibit protein kinases, which are crucial for cell signaling pathways. For instance, derivatives have been reported to inhibit glycogen synthase kinase 3 (GSK-3β), an important target in cancer therapy and neurodegenerative diseases .

- Antimicrobial Activity : Research indicates that certain pyrimidine derivatives exhibit significant antimicrobial properties. The structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens, including Mycobacterium tuberculosis .

- Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of pyrimidine derivatives, suggesting that this compound may also possess similar effects, potentially through modulation of neuroinflammatory pathways .

In Vitro Studies

Several in vitro studies have evaluated the biological activity of this compound:

- Cytotoxicity : The compound has been assessed for cytotoxic effects on various cancer cell lines. Results indicated moderate cytotoxicity, warranting further exploration into its potential as an anticancer agent .

- Antiparasitic Activity : Analogous compounds have demonstrated activity against parasites, with specific modifications enhancing potency and metabolic stability. This suggests that this compound could be evaluated for similar properties .

Structure-Activity Relationship (SAR)

Research has identified key structural features that influence the biological activity of pyrimidine derivatives:

| Structural Feature | Effect on Activity |

|---|---|

| Piperidine Substitution | Enhances solubility and bioavailability |

| Chloro Group | Modulates interaction with target proteins |

| Carboxylate Functionality | May improve binding affinity to active sites |

Case Studies

- GSK-3β Inhibition : A study demonstrated that a related compound exhibited IC50 values in the nanomolar range against GSK-3β, suggesting that this compound might share this inhibitory capacity .

- Antimicrobial Efficacy : In a comparative study of pyrimidine derivatives against Mycobacterium tuberculosis, certain modifications led to significant reductions in bacterial viability, indicating that structural variations can greatly enhance therapeutic effectiveness .

準備方法

Classical Synthesis via Chlorination of Pyrimidine Derivatives

Method Overview:

This approach involves starting with a suitably substituted pyrimidine precursor, typically an ethyl pyrimidine-5-carboxylate derivative, followed by chlorination at the 4-position to introduce the chloro substituent.

- Starting Material: Ethyl pyrimidine-5-carboxylate derivatives, such as ethyl 4-hydroxy-2-methylthio-pyrimidine-5-carboxylate.

- Step 1: Synthesis of the precursor pyrimidine core, often via condensation of β-dicarbonyl compounds with amidines or urea derivatives.

- Step 2: Chlorination of the pyrimidine ring at the 4-position using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The reaction typically occurs under reflux conditions.

| Reagent | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|

| PCl₅ or POCl₃ | Usually in excess | Reflux | 4-8 hours | Ensures selective chlorination at the 4-position |

- Formation of 4-chloropyrimidine-5-carboxylate derivatives, which serve as key intermediates.

Alternative Synthesis via Multi-step Condensation and Functionalization

Method Overview:

Another route involves constructing the pyrimidine ring through condensation reactions involving β-dicarbonyl compounds and amidines, followed by chlorination and substitution steps.

- Step 1: Synthesis of the pyrimidine core via condensation of ethyl β-ketoesters with guanidine derivatives.

- Step 2: Chlorination at the 4-position using PCl₅ or POCl₃.

- Step 3: Nucleophilic substitution with piperidine.

| Reagent | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|

| PCl₅ or POCl₃ | Reflux | 4-6 hours | - |

- Efficient synthesis of the target compound with high yields, suitable for scale-up.

- Similar methodologies have been employed in the synthesis of pyrimidine derivatives with modifications tailored to specific functional groups.

Microwave-Assisted Synthesis (Emerging Technique)

Method Overview:

Microwave irradiation has been explored to accelerate the chlorination and substitution steps, reducing reaction times and improving yields.

- Reactions involving chlorination or nucleophilic substitution are performed in sealed vessels under microwave conditions.

- Typical parameters include power settings of 100–200 W and reaction times of 10–30 minutes.

- Significantly reduced reaction times.

- Potential for higher yields and cleaner reactions.

- Microwave-assisted synthesis has been successfully applied to pyrimidine derivatives, enhancing efficiency and environmental friendliness.

Data Table Summarizing Preparation Methods

Q & A

Q. How can the synthetic route for Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate be optimized to improve yield and purity?

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the pyrimidine ring (δ 8.2–8.5 ppm for C5-H, δ 160–165 ppm for C=O), piperidine protons (δ 1.4–2.8 ppm), and ethyl ester (δ 1.3 ppm for CH₃, δ 4.3 ppm for OCH₂) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₁₂H₁₆ClN₃O₂: 283.08 g/mol).

- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%) .

- X-ray Crystallography : Resolve stereochemistry and confirm bond angles (e.g., C-Cl bond length ~1.73 Å) .

Advanced Research Questions

Q. How does the piperidine substituent influence the compound’s bioactivity in acetylcholinesterase (AChE) inhibition?

Q. What strategies resolve contradictions between computational docking predictions and experimental bioassay results?

Methodological Answer: Discrepancies often arise from ligand flexibility or solvent effects. To address this:

- Enhanced Sampling MD Simulations : Perform 100-ns molecular dynamics (GROMACS) with explicit water models to assess binding stability. RMSD/RMSF analysis identifies flexible regions (e.g., piperidine ring) .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences (±0.5 kcal/mol accuracy) between predicted and observed poses .

- Crystallographic Validation : Co-crystallize the compound with AChE (PDB ID: 4EY7) to resolve ambiguities in docking poses .

Case Study : A docking-predicted hydrogen bond between C=O and Tyr337 was absent in MD simulations due to solvent shielding. Experimental mutagenesis (Tyr337Ala) confirmed this residue’s minor role, aligning with simulation data .

Q. How can synthetic byproducts be minimized during large-scale preparation?

Methodological Answer:

- Temperature Control : Maintain chlorination steps at 80°C to avoid over-chlorination byproducts .

- Catalyst Screening : Use AlCl₃ (0.5 mol%) instead of Brønsted acids to reduce ester hydrolysis .

- Inert Atmosphere : Conduct reactions under N₂ to prevent oxidation of the piperidine ring .

Byproduct Analysis (LC-MS):

| Byproduct | m/z [M+H]⁺ | Source | Mitigation |

|---|---|---|---|

| Di-chlorinated Derivative | 317.02 | Excess POCl₃ | Reduce chlorination time to 2h |

| Hydrolyzed Ester | 255.06 | Moisture | Use molecular sieves in DMF |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。